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Introduction
ATTO 425 azide is a fluorescent probe that has gained significant traction in the field of single-

molecule biophysics. Its exceptional photophysical properties, including high fluorescence

quantum yield, good photostability, and a large Stokes shift, make it an ideal candidate for

demanding applications such as single-molecule Förster Resonance Energy Transfer

(smFRET) and super-resolution microscopy techniques like dSTORM (direct Stochastic Optical

Reconstruction Microscopy).[1][2] This coumarin-based dye, functionalized with an azide

group, allows for its covalent attachment to alkyne-modified biomolecules via copper(I)-

catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of click chemistry.[2][3] This

bioorthogonal ligation strategy enables the site-specific labeling of proteins, DNA, and RNA,

providing a powerful tool for studying their dynamics, interactions, and conformational changes

at the single-molecule level.

This document provides detailed application notes and protocols for the use of ATTO 425
azide in single-molecule detection studies, with a focus on protein-protein interactions.

Photophysical and Chemical Properties
A thorough understanding of the characteristics of ATTO 425 azide is crucial for designing and

interpreting single-molecule experiments. The key properties are summarized in the table

below.
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Property Value Reference

Molecular Weight 602 g/mol [4]

Excitation Maximum (λ_abs_) 439 nm [1]

Emission Maximum (λ_fl_) 485 nm [1]

Molar Extinction Coefficient

(ε_max_)
4.5 x 10^4 M-1 cm-1 [1]

Fluorescence Quantum Yield

(η_fl_)
90% [1]

Fluorescence Lifetime (τ_fl_) 3.6 ns [1]

Correction Factor (CF₂₆₀) 0.19 [1]

Correction Factor (CF₂₈₀) 0.17 [1]

Reactive Group Azide [2]

Reaction
Copper(I)-catalyzed alkyne-

azide cycloaddition (CuAAC)
[2]

Application: Probing Protein-Protein Interactions
with smFRET
Single-molecule FRET is a powerful technique to measure distances on the nanometer scale,

making it well-suited for studying conformational changes and binding events in biomolecules.

In a typical smFRET experiment, two interacting proteins are labeled with a donor and an

acceptor fluorophore. When the two proteins interact, bringing the fluorophores into close

proximity (typically 1-10 nm), energy transfer occurs from the excited donor to the acceptor.

This energy transfer can be detected as a decrease in the donor's fluorescence intensity and

an increase in the acceptor's fluorescence.

Here, we outline a general workflow for studying the interaction between two proteins, Protein A

and Protein B, using ATTO 425 azide as a FRET donor.
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Experimental Workflow for smFRET Analysis of Protein-
Protein Interaction

Protein Labeling

Purification Single-Molecule FRET

Protein A (alkyne-modified)

Click Chemistry (CuAAC)

Protein B (acceptor-labeled)

Immobilize Protein B on Surface

ATTO 425 Azide (Donor)

Protein A-ATTO 425

Purify Labeled Protein A

Introduce Labeled Protein A

Excite Donor (ATTO 425)

Detect Donor & Acceptor Emission

Calculate FRET Efficiency
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Caption: Workflow for smFRET-based protein-protein interaction studies.

Protocol 1: Labeling of an Alkyne-Modified Protein with
ATTO 425 Azide via Click Chemistry
This protocol describes the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) for labeling

an alkyne-containing protein with ATTO 425 azide.

Materials:

Alkyne-modified Protein A in a suitable buffer (e.g., PBS, pH 7.4)

ATTO 425 azide (e.g., from Sigma-Aldrich or Leica Microsystems)

Dimethylsulfoxide (DMSO), anhydrous

Copper(II) sulfate (CuSO₄)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

Sodium ascorbate

Protein purification column (e.g., size-exclusion chromatography)

Microcentrifuge tubes

Procedure:

Prepare Stock Solutions:

ATTO 425 azide: Dissolve ATTO 425 azide in anhydrous DMSO to a final concentration of

10 mM. Store in small aliquots at -20°C, protected from light and moisture.

CuSO₄: Prepare a 50 mM stock solution in deionized water.

THPTA: Prepare a 250 mM stock solution in deionized water.
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Sodium Ascorbate: Freshly prepare a 500 mM stock solution in deionized water

immediately before use.

Labeling Reaction:

In a microcentrifuge tube, combine the following in order:

Alkyne-modified Protein A (to a final concentration of 10-50 µM)

ATTO 425 azide stock solution (to a final concentration of 100-500 µM, a 10-fold molar

excess over the protein)

Premixed CuSO₄:THPTA (1:5 molar ratio, to a final concentration of 1 mM CuSO₄ and 5

mM THPTA). Note: Premixing the CuSO₄ and THPTA ligand is crucial for an efficient

reaction.

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration

of 10 mM.

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C,

protected from light.

Purification of Labeled Protein:

Remove the excess, unreacted ATTO 425 azide from the labeled protein using a suitable

purification method, such as size-exclusion chromatography or dialysis.

Monitor the separation of the labeled protein from the free dye by observing the

fluorescence of the fractions.

Characterization of Labeled Protein:

Determine the degree of labeling (DOL) by measuring the absorbance of the purified

protein at 280 nm and 439 nm (the absorbance maximum of ATTO 425). The DOL can be

calculated using the following formula: DOL = (A₄₃₉ × ε₂₈₀_protein) / [(A₂₈₀ - A₄₃₉ ×

CF₂₈₀_dye) × ε₄₃₉_dye] Where A is the absorbance, ε is the molar extinction coefficient,

and CF is the correction factor for the dye's absorbance at 280 nm.
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Protocol 2: Single-Molecule FRET Imaging of Protein-
Protein Interaction
This protocol outlines the procedure for observing the interaction between the ATTO 425-

labeled Protein A and an acceptor-labeled Protein B using a Total Internal Reflection

Fluorescence (TIRF) microscope.

Materials:

ATTO 425-labeled Protein A

Acceptor-labeled Protein B (e.g., labeled with ATTO 550 or ATTO 647N)

Biotinylated Protein B (for surface immobilization)

Streptavidin-coated microscope slides and coverslips

TIRF microscope equipped with appropriate lasers and emission filters for ATTO 425 and the

chosen acceptor dye.

Imaging buffer (e.g., PBS with an oxygen scavenging system like glucose oxidase/catalase

and a triplet-state quencher like Trolox to improve photostability).

Procedure:

Surface Preparation:

Assemble a flow chamber using a streptavidin-coated slide and a coverslip.

Incubate the chamber with biotinylated Protein B for 10-15 minutes to immobilize it on the

surface.

Wash the chamber with imaging buffer to remove unbound Protein B.

Single-Molecule Imaging:

Introduce a dilute solution (pM to nM range) of ATTO 425-labeled Protein A into the flow

chamber.
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Mount the chamber on the TIRF microscope.

Excite the ATTO 425 donor fluorophore using a 445 nm laser.

Simultaneously record the fluorescence emission from both the donor (ATTO 425) and

acceptor channels using a sensitive camera (e.g., EMCCD).

Acquire a time series of images (a "movie") to observe the binding and unbinding events

of Protein A to the immobilized Protein B.

Data Analysis:

Identify individual fluorescent spots corresponding to single molecules.

For each spot, extract the time-dependent fluorescence intensities of the donor (I_D) and

acceptor (I_A).

Calculate the apparent FRET efficiency (E_FRET) for each time point using the formula:

E_FRET = I_A / (I_D + I_A)

Generate FRET efficiency histograms to identify different conformational states or binding

states. The appearance of a high FRET population indicates the interaction between

Protein A and Protein B.

Application: Super-Resolution Imaging with
dSTORM
dSTORM is a super-resolution microscopy technique that relies on the stochastic

photoswitching of fluorophores between a fluorescent "on" state and a dark "off" state. By

imaging only a sparse subset of fluorophores at any given time, their positions can be

determined with high precision, allowing for the reconstruction of an image with a resolution far

beyond the diffraction limit of light. ATTO 425 can be used in dSTORM imaging, typically in

combination with other photoswitchable dyes for multi-color applications.

Experimental Workflow for dSTORM Imaging
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Caption: Workflow for dSTORM super-resolution imaging.
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Protocol 3: dSTORM Imaging of Cellular Structures
This protocol provides a general guideline for dSTORM imaging of a target protein within fixed

cells, labeled with ATTO 425 azide.

Materials:

Cells grown on high-precision coverslips

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 3% BSA in PBS)

Alkyne-modified antibody or other targeting molecule

ATTO 425 azide

dSTORM imaging buffer (containing a reducing agent like β-mercaptoethanol or MEA to

facilitate photoswitching)

Super-resolution microscope capable of dSTORM imaging

Procedure:

Cell Culture, Fixation, and Permeabilization:

Culture cells on high-precision coverslips to the desired confluency.

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes to allow entry of the

labeling reagents.

Block non-specific binding sites with a blocking buffer for 30-60 minutes.

Labeling:
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Incubate the cells with the alkyne-modified antibody targeting the protein of interest.

Perform the click chemistry reaction as described in Protocol 1 to label the target protein

with ATTO 425 azide.

Thoroughly wash the cells to remove unreacted labeling reagents.

dSTORM Imaging:

Mount the coverslip in a chamber and add the dSTORM imaging buffer.

Place the sample on the dSTORM microscope.

Use a high-power laser (e.g., 405 nm) to induce photoswitching and a lower power laser

(e.g., 445 nm) for excitation of ATTO 425.

Acquire a long series of images (typically 10,000-50,000 frames) to capture the stochastic

blinking of individual ATTO 425 molecules.

Image Reconstruction:

Use specialized software to analyze the acquired image series. The software will identify

and localize the fluorescent signals from individual molecules in each frame with high

precision.

Combine the localization data from all frames to reconstruct a super-resolved image of the

labeled cellular structure.

Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway where the dimerization of a

receptor tyrosine kinase (RTK) upon ligand binding is investigated using smFRET with ATTO
425 azide as a donor.
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Caption: smFRET analysis of receptor tyrosine kinase (RTK) dimerization.

In this hypothetical experiment, one RTK monomer is labeled with ATTO 425 (donor) and the

other with an acceptor dye. Upon ligand binding, the monomers dimerize, bringing the donor

and acceptor into close proximity and resulting in a high FRET signal. This allows for the real-

time observation of receptor activation at the single-molecule level.

Conclusion
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ATTO 425 azide is a versatile and powerful tool for single-molecule detection studies. Its

excellent photophysical properties and its suitability for bioorthogonal click chemistry make it an

invaluable probe for investigating the intricate dynamics of biological processes. The protocols

and application examples provided here serve as a detailed guide for researchers aiming to

harness the potential of ATTO 425 azide in their single-molecule experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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